REACTION_CXSMILES
|
[Na].[Cl:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([Cl:9])[C:4]=1[NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH2:17][C:18]([O-:20])=O.Cl>O>[Cl:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([Cl:9])[C:4]=1[N:10]1[C:11]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:17][C:18]1=[O:20] |f:0.1,^1:0|
|
Name
|
sodium [2-(2,6-dichloro-phenylamino)-phenyl]-acetate
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Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[Na].ClC1=C(C(=CC=C1)Cl)NC1=C(C=CC=C1)CC(=O)[O-]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
after stirring for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
After drying in vacuo the solid
|
Type
|
STIRRING
|
Details
|
stirred for 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted twice with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the combined organic phases are dried on magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed on silica gel (cyclohexane/ethyl acetate 70:30 to 20:80)
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)N1C(CC2=CC=CC=C12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |